molecular formula C23H23NO4 B6210293 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 1871526-24-7

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No. B6210293
CAS RN: 1871526-24-7
M. Wt: 377.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group is attached to an amino acid moiety via a carbonyl linkage . The amino acid part of the molecule is further substituted with two cyclopropyl groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the Fmoc group, the amino acid backbone, and the dicyclopropyl substituents . The Fmoc group is a large, aromatic system, which can contribute to the overall stability and properties of the molecule . The dicyclopropyl groups are small, aliphatic rings, which can add steric bulk and potentially influence the conformation of the molecule .


Chemical Reactions Analysis

As an Fmoc-protected amino acid derivative, this compound could be involved in peptide synthesis reactions . The Fmoc group can be removed under basic conditions, revealing a free amine that can react with carboxylic acids or other activated carbonyl compounds . The dicyclopropyl groups may also participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the Fmoc group could contribute to its stability and solubility . The dicyclopropyl groups, being aliphatic rings, could influence the compound’s hydrophobicity and conformation .

Mechanism of Action

The exact mechanism of action of this compound is not clear from the available information. If it is used in the context of peptide synthesis, its role would be as a building block that can be incorporated into larger peptide chains . The Fmoc group allows for selective reactions with the amino group, while the dicyclopropyl groups could potentially impart unique properties to the resulting peptide .

Safety and Hazards

Based on the available information, this compound may pose certain hazards. It is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Proper precautions should be taken when handling this compound, including the use of personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the cyclopropylamine. The final step involves deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "9H-fluorene-9-methanol", "2-bromoacetic acid", "cyclopropylamine", "diisopropylethylamine (DIPEA)", "N,N-dimethylformamide (DMF)", "N-hydroxysuccinimide (NHS)", "O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)" ], "Reaction": [ "9H-fluorene-9-methanol is reacted with 2-bromoacetic acid in the presence of DIPEA and DMF to form 9H-fluorene-9-methoxycarbonylacetic acid.", "9H-fluorene-9-methoxycarbonylacetic acid is then reacted with NHS and TBTU to form the Fmoc-protected derivative, 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid.", "The Fmoc group is removed using piperidine in DMF.", "The carboxylic acid group is activated using NHS and TBTU, and then coupled with cyclopropylamine in DMF to form the protected amide derivative.", "The amine and carboxylic acid groups are then deprotected using TFA in DCM to yield the final product, 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid." ] }

CAS RN

1871526-24-7

Product Name

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Molecular Formula

C23H23NO4

Molecular Weight

377.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.